2-Amino-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with an amino group, a carboxylic acid group, and a chlorinated cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the substitution reaction of benzoic acid with chloromethane or chloroacetic acid in the presence of an acid catalyst such as sulfuric acid or copper chloride . The reaction conditions often require the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyridine compounds. These products can be further utilized in the synthesis of more complex molecules or as intermediates in pharmaceutical development.
Scientific Research Applications
2-Amino-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of dyes, pigments, and advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds with active sites, while the chlorinated cyanophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chloropyridine: This compound shares the pyridine core and amino group but lacks the carboxylic acid and cyanophenyl substituents.
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Similar in having an amino and carboxylic acid group but differs in the core structure and additional substituents.
Uniqueness
2-Amino-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid is unique due to the presence of the chlorinated cyanophenyl group, which can impart distinct electronic properties and enhance binding interactions in biological systems. This makes it a valuable compound for developing new materials and pharmaceuticals with specific functionalities.
Properties
IUPAC Name |
2-amino-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-11-2-1-7(3-8(11)5-15)9-4-10(13(18)19)12(16)17-6-9/h1-4,6H,(H2,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOZASACPFUFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(N=C2)N)C(=O)O)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687813 |
Source
|
Record name | 2-Amino-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261994-76-6 |
Source
|
Record name | 2-Amino-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.